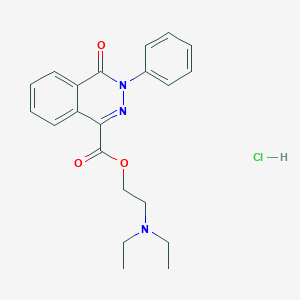
1-Phthalazinecarboxylic acid, 4-oxo-3-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phthalazinecarboxylic acid, 4-oxo-3-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a phthalazine ring, a phenyl group, and a diethylaminoethyl ester moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phthalazinecarboxylic acid, 4-oxo-3-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride typically involves multiple steps:
Formation of the Phthalazine Ring: The initial step involves the formation of the phthalazine ring through a cyclization reaction. This can be achieved by reacting hydrazine with phthalic anhydride under acidic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzene is reacted with the phthalazine derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification: The carboxylic acid group is then esterified with 2-(diethylamino)ethanol in the presence of a dehydrating agent like thionyl chloride.
Formation of the Hydrochloride Salt: Finally, the ester is converted to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
1-Phthalazinecarboxylic acid, 4-oxo-3-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
1-Phthalazinecarboxylic acid, 4-oxo-3-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 1-Phthalazinecarboxylic acid, 4-oxo-3-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 1-Phthalazinecarboxylic acid, 3,4-dihydro-4-oxo-3-pentyl-
- 4-Oxo-3,4-dihydro-1-phthalazinecarboxylic acid
Comparison
Compared to similar compounds, 1-Phthalazinecarboxylic acid, 4-oxo-3-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride is unique due to the presence of the diethylaminoethyl ester group, which enhances its solubility and potential biological activity. The phenyl group also contributes to its distinct chemical properties and reactivity.
特性
CAS番号 |
21131-13-5 |
|---|---|
分子式 |
C21H24ClN3O3 |
分子量 |
401.9 g/mol |
IUPAC名 |
2-(diethylamino)ethyl 4-oxo-3-phenylphthalazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C21H23N3O3.ClH/c1-3-23(4-2)14-15-27-21(26)19-17-12-8-9-13-18(17)20(25)24(22-19)16-10-6-5-7-11-16;/h5-13H,3-4,14-15H2,1-2H3;1H |
InChIキー |
LGZRJGIWUUCCFL-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCOC(=O)C1=NN(C(=O)C2=CC=CC=C21)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, 1,1'-[(2-methylpropylidene)bis(seleno)]bis-](/img/structure/B14701325.png)
![2-[(Piperidin-1-yl)methylidene]cyclooctan-1-one](/img/structure/B14701336.png)
![1-Nitro-4-[[(4-nitrophenyl)methylsulfonyl-phenylmethyl]sulfonylmethyl]benzene](/img/structure/B14701351.png)
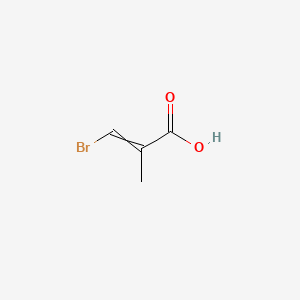
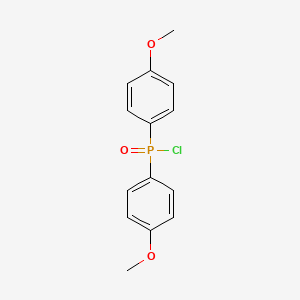
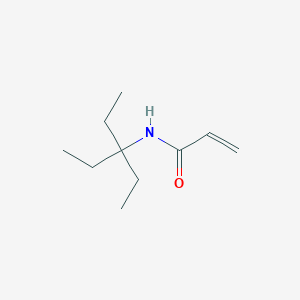


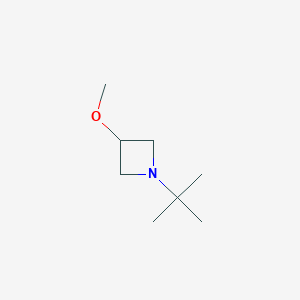
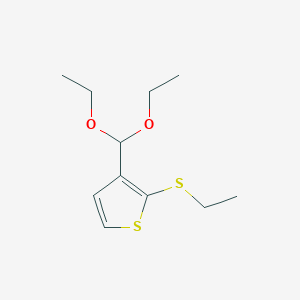
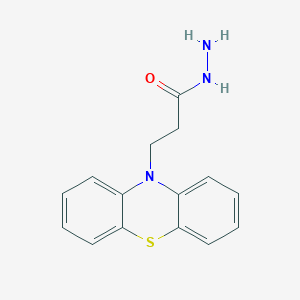

![Benzo[b]thiophene, 6-bromo-2,3,5-trimethyl-](/img/structure/B14701405.png)

